molecular formula C7H5BrFIO B6287247 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene CAS No. 2385126-32-7

1-Bromo-3-fluoro-2-iodo-4-methoxybenzene

Cat. No.: B6287247
CAS No.: 2385126-32-7
M. Wt: 330.92 g/mol
InChI Key: XRLJESPLSBIUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO and a molecular weight of 330.92 g/mol . It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxy group. This compound is primarily used in research and development within the fields of organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions where benzene derivatives are treated with various halogenating agents under controlled conditions . For instance, starting with a methoxybenzene derivative, sequential halogenation reactions can introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent side reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound’s halogen atoms and methoxy group influence its reactivity and the pathways it follows in chemical reactions . The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or material science .

Properties

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJESPLSBIUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.